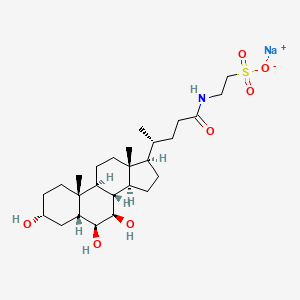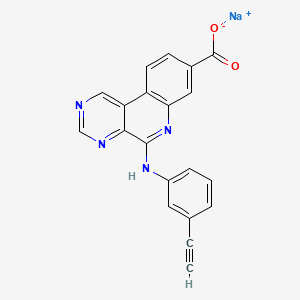
Methyllycaconitin (Citrat)
Übersicht
Beschreibung
Diese Verbindung ist bekannt für ihre Toxizität für Tiere, wobei die akuten Toxizitätswerte je nach Art unterschiedlich sind . Methyl-Lycaconitin (Citrat) wurde als eines der Haupttoxine identifiziert, das für Vergiftungen von Nutztieren in den Bergweidegebieten Nordamerikas verantwortlich ist . Es wurde auch auf seine potenziellen therapeutischen Anwendungen und insektiziden Eigenschaften untersucht .
Wissenschaftliche Forschungsanwendungen
Methyl-Lycaconitin (Citrat) hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .
Chemie:
- Es wird als molekulare Sonde zur Untersuchung der Pharmakologie von nikotinergen Acetylcholinrezeptoren verwendet .
- Die einzigartige Struktur und Reaktivität der Verbindung macht sie wertvoll für die chemische Forschung und Synthese .
Biologie:
- Methyl-Lycaconitin (Citrat) wird verwendet, um die Auswirkungen von Toxinen auf biologische Systeme zu untersuchen .
- Es dient als Werkzeug zur Untersuchung der Wirkmechanismen verschiedener biologischer Prozesse .
Medizin:
- Die Verbindung wurde als potenzieller Therapeutikum zur Behandlung von spastischer Lähmung untersucht .
- Es wird auch auf seine potenzielle Verwendung bei der Behandlung neurodegenerativer Erkrankungen untersucht .
Industrie:
- Methyl-Lycaconitin (Citrat) hat insektizide Eigenschaften und wird bei der Entwicklung von Schädlingsbekämpfungsmitteln verwendet .
- Es wird auch bei der Produktion verschiedener chemischer Produkte und Arzneimittel verwendet .
5. Wirkmechanismus
Methyl-Lycaconitin (Citrat) entfaltet seine Wirkung, indem es als Antagonist des neuronalen α7-nikotinergen Acetylcholinrezeptors (α7nAChR) wirkt . Dieser Rezeptor ist an verschiedenen neuronalen Prozessen beteiligt, darunter Neurotransmission und synaptische Plastizität . Durch Bindung an den Rezeptor hemmt Methyl-Lycaconitin (Citrat) dessen Aktivität, was zu Veränderungen der neuronalen Signalübertragung und Funktion führt .
Molekulare Ziele und Pfade:
Wirkmechanismus
Target of Action
Methyllycaconitine (citrate) is a specific antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7nAChR) . The α7nAChR is a type of nicotinic acetylcholine receptor, which is a category of ionotropic receptors that open an ion channel upon binding with acetylcholine .
Mode of Action
As an antagonist, Methyllycaconitine (citrate) binds to the α7nAChR, blocking its activation . This prevents the normal action of acetylcholine, a neurotransmitter, on the α7nAChR .
Biochemical Pathways
The α7nAChR is involved in various biochemical pathways. By blocking this receptor, Methyllycaconitine (citrate) can affect these pathways. For example, it has been shown to decrease intracellular Ca2+ levels in certain cells .
Result of Action
The blocking of α7nAChR by Methyllycaconitine (citrate) can have various effects at the molecular and cellular level. For example, it has been shown to inhibit cell proliferation and reduce synaptic efficacy . It can also affect the secretion of certain cytokines .
Action Environment
The action of Methyllycaconitine (citrate) can be influenced by various environmental factors. For example, its solubility can affect its absorption and distribution in the body . Additionally, its effectiveness can be influenced by the presence of other substances that can also bind to the α7nAChR .
Biochemische Analyse
Biochemical Properties
Methyllycaconitine (citrate) is a specific antagonist of α7 neuronal nicotinic acetylcholine receptor (α7nAChR) with blood-brain barrier permeability . It interacts with α7nAChR, which is an important downstream effector of the STAT3 signaling pathway . The interaction between Methyllycaconitine (citrate) and α7nAChR plays a crucial role in biochemical reactions .
Cellular Effects
Methyllycaconitine (citrate) has been shown to inhibit the decreased cell viability induced by Aβ 25-35, suggesting that it has a protective effect against Aβ-induced cytotoxicity . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Methyllycaconitine (citrate) exerts its effects at the molecular level through its interaction with α7nAChR . It activates α7nAChR, increases STAT3 expression, reduces Caspase-1 expression, and suppresses inflammation by inhibiting inflammatory pyroptosis and M1 to M2 macrophage transformation .
Temporal Effects in Laboratory Settings
The effects of Methyllycaconitine (citrate) change over time in laboratory settings. It has been shown that Methyllycaconitine (citrate) can inhibit Aβ-induced autophagosome accumulation in SH-SY5Y cells .
Dosage Effects in Animal Models
In animal models, the effects of Methyllycaconitine (citrate) vary with different dosages. For example, a single intraperitoneal administration of Methyllycaconitine (citrate) (6 mg/kg) does not induce climbing behavior. Pretreatment with Methyllycaconitine (citrate) can significantly inhibit methamphetamine (METH)-induced climbing behavior, with an inhibition rate of about 50% .
Metabolic Pathways
Methyllycaconitine (citrate) is involved in the cholinergic anti-inflammatory pathway (CAIP), which is important for antagonizing inflammation and treating several diseases . It interacts with enzymes and cofactors in this pathway, and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Methyl-Lycaconitin (Citrat) wird typischerweise aus den Samen von Delphinium-Arten isoliert . Der Isolierungsprozess umfasst mehrere Schritte, darunter Extraktion, Reinigung und Kristallisation. Die Citratsalzform ist die gebräuchlichste im Handel erhältliche Form dieser Verbindung .
Synthetische Wege und Reaktionsbedingungen:
- Die Synthese von Methyl-Lycaconitin (Citrat) beinhaltet die Extraktion der Verbindung aus Pflanzenquellen, gefolgt von der Reinigung mittels chromatographischer Verfahren .
- Die Reaktionsbedingungen für die Synthese umfassen die Einhaltung bestimmter Temperaturen und pH-Werte, um die Stabilität und Reinheit der Verbindung zu gewährleisten .
Industrielle Produktionsmethoden:
Analyse Chemischer Reaktionen
Methyl-Lycaconitin (Citrat) unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Arten von Reaktionen:
Häufige Reagenzien und Bedingungen:
- Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren .
- Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, pH-Werte und Lösungsmittelsysteme, um die gewünschten chemischen Transformationen zu gewährleisten .
Hauptprodukte, die gebildet werden:
Vergleich Mit ähnlichen Verbindungen
Methyl-Lycaconitin (Citrat) ist unter den Diterpenoidalkaloiden aufgrund seiner spezifischen antagonistischen Aktivität am neuronalen α7-nikotinergen Acetylcholinrezeptor einzigartig .
Ähnliche Verbindungen:
Lycaconitin: Ein weiteres Diterpenoidalkaloid mit ähnlichen toxischen Eigenschaften, aber unterschiedlichen Rezeptor-Zielen.
Einzigartigkeit:
- Methyl-Lycaconitin (Citrat) sticht durch seinen spezifischen Rezeptorantagonismus und seine potenziellen therapeutischen Anwendungen heraus .
- Seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen und neuronale Prozesse zu beeinflussen, macht es für Forschungs- und therapeutische Zwecke besonders wertvoll .
Eigenschaften
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-OULUNZSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)
![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)





![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)

